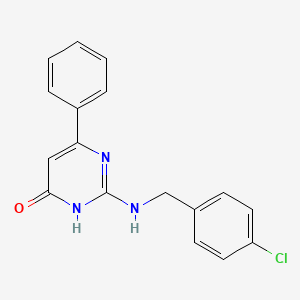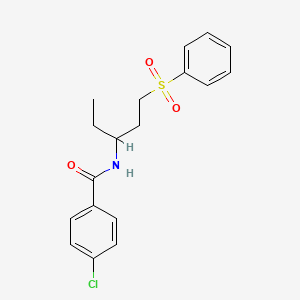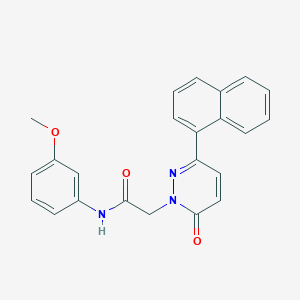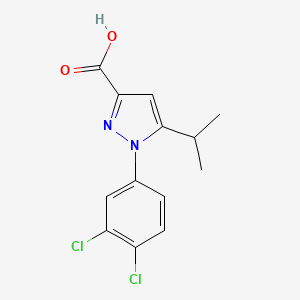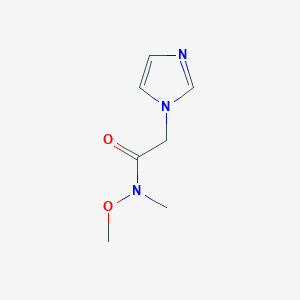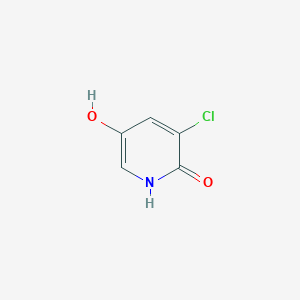
3-Chloropyridine-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropyridine-2,5-diol is a chlorinated derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridine-2,5-diol typically involves the chlorination of pyridine derivatives. One common method includes the chlorination of 2,5-dihydroxypyridine using chlorinating agents such as phosphorus oxychloride or thionyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process often includes chlorination, followed by purification steps to isolate the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloropyridine-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert hydroxyl groups to hydrogen.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.
Major Products Formed:
Oxidation: Formation of 3-chloropyridine-2,5-dione.
Reduction: Formation of 3-chloropyridine-2,5-dihydroxy compound.
Substitution: Formation of 3-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Chloropyridine-2,5-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Chloropyridine-2,5-diol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyl groups and chlorine atom play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
2-Chloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
3-Chloropyridine: Lacks the hydroxyl groups present in 3-Chloropyridine-2,5-diol.
4-Chloropyridine: Chlorine atom is located at the 4-position instead of the 3-position.
Propiedades
Fórmula molecular |
C5H4ClNO2 |
|---|---|
Peso molecular |
145.54 g/mol |
Nombre IUPAC |
3-chloro-5-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-4-1-3(8)2-7-5(4)9/h1-2,8H,(H,7,9) |
Clave InChI |
WRKGQPCYJYBITC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC=C1O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


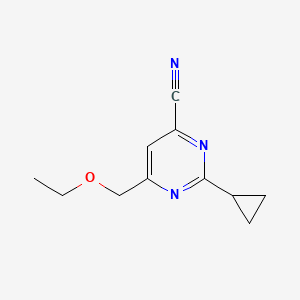
![Ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14868775.png)
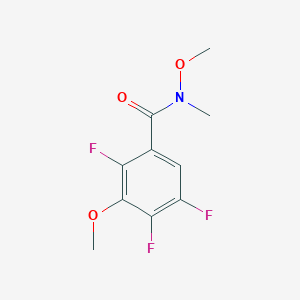
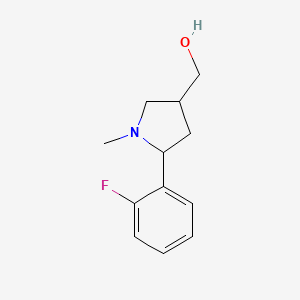

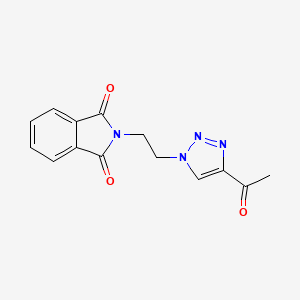
![2-Thiaspiro[3.5]nonan-7-ol](/img/structure/B14868812.png)

